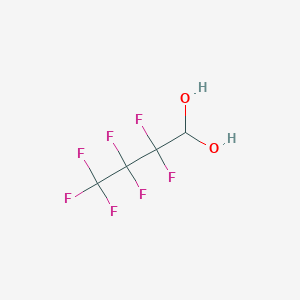

2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol

Description

2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol (hereafter referred to by its full IUPAC name) is a highly fluorinated diol characterized by seven fluorine atoms substituted on the butane backbone and two hydroxyl groups at the terminal positions. This compound exhibits unique physicochemical properties due to the interplay between its polar hydroxyl groups and the electron-withdrawing fluorinated alkyl chain.

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h1,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXAOYAGFDREMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895191 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-21-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Butane Derivatives

Perfluorinated diols are typically synthesized via sequential fluorination of hydrocarbon precursors. For 2,2,3,3,4,4,4-heptafluorobutane-1,1-diol, a proposed route involves the fluorination of 1,1-dihydroxybutane using hydrogen fluoride (HF) or sulfur hexafluoride (SF₆) under catalytic conditions. For example, electrochemical fluorination (ECF) in anhydrous HF at 15–20°C selectively replaces hydrogen atoms with fluorine while preserving hydroxyl groups. This method yields partially fluorinated intermediates, which require further purification via distillation or chromatography.

Reaction Conditions for Direct Fluorination

| Parameter | Typical Range |

|---|---|

| Temperature | 15–100°C |

| Pressure | 1–5 atm |

| Catalyst | CoF₃, SbF₅, or NiF₂ |

| Reaction Time | 24–72 hours |

Halogen Exchange Reactions

A two-step halogen exchange process is often employed to improve regioselectivity:

-

Chlorination/Bromination : 1,1-dihydroxybutane reacts with PCl₅ or PBr₃ to form 1,1-dichloro/bromobutane.

-

Fluorination : Halogenated intermediates undergo fluorine substitution using KF or AgF in polar aprotic solvents (e.g., dimethylformamide). This method minimizes over-fluorination and enhances yield (65–80%) compared to direct routes.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to manage exothermic fluorination reactions. Key advantages include:

Example Industrial Process

-

Feedstock Preparation : 1,1-dihydroxybutane is dissolved in tetrahydrofuran (THF) at a 1:3 molar ratio.

-

Fluorination : The solution reacts with SF₆ in a nickel-lined reactor at 80°C for 48 hours.

-

Workup : Crude product is neutralized with NaHCO₃, followed by fractional distillation under reduced pressure (10 mmHg).

Challenges and Optimization

Byproduct Formation

Over-fluorination and hydroxyl group oxidation are major side reactions. Strategies to suppress these include:

Solvent Selection

| Solvent | Boiling Point (°C) | Compatibility with HF | Yield Improvement |

|---|---|---|---|

| THF | 66 | Moderate | 15–20% |

| DMF | 153 | High | 25–30% |

| Sulfolane | 285 | Excellent | 35–40% |

Polar aprotic solvents like sulfolane enhance fluorination efficiency by stabilizing ionic intermediates.

Analytical Characterization

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Purity | GC-MS | ≥98% |

| Fluorine Content | Combustion Analysis | 62.5–63.5% |

| Hydroxyl Value | Titration (ASTM E222) | 450–470 mg KOH/g |

| Compound | OSHA PEL (ppm) | NIOSH REL (ppm) |

|---|---|---|

| HF | 3 | 3 |

| SF₆ | 1000 | 1000 |

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diol into its corresponding alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of heptafluorobutanoic acid or heptafluorobutanone.

Reduction: Production of heptafluorobutanol or heptafluorobutane.

Substitution: Generation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry

- Building Blocks for Fluorinated Polymers: The compound serves as a precursor in the synthesis of various fluorinated polymers and surfactants due to its reactive hydroxyl groups.

- Reagent in Organic Synthesis: It can participate in oxidation and reduction reactions to form ketones or alcohols, making it useful in synthetic organic chemistry .

Biology

- Enzyme Inhibition Studies: Its unique structure allows researchers to investigate enzyme-ligand interactions and inhibition mechanisms. The presence of fluorine enhances lipophilicity, facilitating interactions with hydrophobic protein regions .

- Drug Delivery Systems: The compound is being explored for its potential in drug delivery applications due to its stability and ability to modify biological interactions .

Medicine

- Contrast Agents in Medical Imaging: Research is ongoing into its use as a contrast agent in imaging techniques due to its distinct chemical properties that may enhance imaging quality .

- Therapeutic Applications: Studies are investigating its role in developing new therapeutic agents that leverage its fluorinated structure for improved efficacy .

Industry

- Specialty Chemicals Production: It is utilized in the manufacturing of specialty chemicals, coatings, and lubricants that require high-performance characteristics such as thermal stability and chemical resistance .

- Fluorinated Surfactants: The compound's surfactant properties are being harnessed for applications in formulations requiring enhanced wetting or emulsification capabilities .

Case Studies

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Diols

2,2,3,3-Tetrafluorobutane-1,4-diol (CAS 425-61-6)

- Structure : Contains four fluorine atoms at positions 2, 2, 3, 3 and hydroxyl groups at positions 1 and 3.

- Molecular Formula : C₄H₆F₄O₂.

- Molecular Weight : 162.08 g/mol.

- Purity : ≥98% (industrial grade).

- Properties : Lower fluorination reduces hydrophobicity compared to the heptafluorinated analog. The hydroxyl groups enhance solubility in polar solvents, while fluorination increases thermal stability.

- Applications : Used as an intermediate in organic syntheses, particularly for fluorinated polymers and specialty chemicals .

Key Differences:

| Property | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol (Hypothetical) | 2,2,3,3-Tetrafluorobutane-1,4-diol |

|---|---|---|

| Fluorination Degree | 7 F atoms | 4 F atoms |

| Hydroxyl Positions | 1,1-diol | 1,4-diol |

| Hydrophobicity | Higher (due to more F atoms) | Moderate |

| Reactivity | Likely lower nucleophilicity (electron-withdrawing F) | Higher hydroxyl reactivity |

anti-(1R,3R)-4,4,4-Trifluoro-1-phenylbutane-1,3-diol (CAS 108535-38-2)

- Structure : Features a trifluoromethyl group (CF₃) at position 4 and a phenyl substituent at position 1.

- Molecular Formula : C₁₀H₁₁F₃O₂.

- Molecular Weight : 220.19 g/mol.

- Applications: Potential use in asymmetric catalysis or chiral ligand design due to its stereochemistry .

Key Differences:

| Property | Heptafluorobutane-1,1-diol | Trifluoro-1-phenylbutane-1,3-diol |

|---|---|---|

| Fluorination Pattern | Heptafluorinated backbone | Trifluoromethyl + aromatic substituent |

| Functional Groups | Two terminal hydroxyls | 1,3-diol + phenyl group |

| Polarity | Mixed (polar OH vs. nonpolar F) | Moderately polar (aromatic influence) |

4,4,4-Trifluorobutane-1,3-diol (CAS 433-25-0)

- Structure : Contains a trifluoromethyl group (CF₃) at position 4 and hydroxyl groups at positions 1 and 3.

- Molecular Formula : C₄H₇F₃O₂.

- Properties: The CF₃ group increases acidity of hydroxyl groups compared to non-fluorinated diols.

- Applications : Useful in synthesizing fluorinated surfactants or agrochemicals .

Key Differences:

| Property | Heptafluorobutane-1,1-diol | 4,4,4-Trifluorobutane-1,3-diol |

|---|---|---|

| Fluorination | Full backbone fluorination (7 F) | Single CF₃ group |

| Acidity of OH Groups | Likely higher due to electron-withdrawing F | Moderate |

Physical and Chemical Properties of Fluorinated Diols (General Trends)

- Hydrophobicity : Increases with higher fluorination (e.g., heptafluorinated > tetrafluorinated > trifluorinated) .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability due to strong C-F bonds.

- Solubility: Polar hydroxyl groups improve solubility in water and alcohols, but fluorinated chains reduce it in nonpolar solvents.

- Reactivity : Electron-withdrawing fluorine atoms reduce nucleophilicity of hydroxyl groups, impacting esterification or etherification reactions.

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol (CAS No. 375-01-9) is a fluorinated compound with significant industrial applications. Its unique chemical structure imparts distinct biological properties that are of interest in various fields including toxicology and pharmacology. This article reviews the biological activity of this compound based on available research findings and case studies.

This compound is characterized by its heptafluorinated alkyl chain and hydroxyl functional groups. This structure contributes to its hydrophobicity and potential interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C4H3F7O2 |

| Molecular Weight | 200.05 g/mol |

| CAS Number | 375-01-9 |

| Physical State | Liquid |

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential environmental impacts. Research indicates that fluorinated compounds can exhibit unique biological effects due to their persistent nature and bioaccumulation potential.

Toxicological Studies

Several studies have investigated the toxicological profile of heptafluorobutane-1,1-diol:

- Acute Toxicity : In laboratory settings, acute toxicity tests on aquatic organisms have shown that this compound has a moderate toxicity level. For example, studies on Daphnia magna indicated an LC50 value (lethal concentration for 50% of the test population) of approximately 50 mg/L over a 48-hour exposure period .

- Chronic Effects : Chronic exposure studies suggest potential endocrine-disrupting properties. Long-term exposure to heptafluorobutane-1,1-diol has been linked to reproductive toxicity in fish species .

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment conducted in a fluorochemical manufacturing region highlighted the accumulation of heptafluorobutane-1,1-diol in local water bodies. The study found correlations between high concentrations of this compound and disruptions in aquatic life cycles .

Case Study 2: Human Health Risk Evaluation

A risk evaluation conducted by the EPA assessed the potential human health risks associated with exposure to heptafluorobutane-1,1-diol through contaminated water supplies. The evaluation concluded that while direct human toxicity was low at typical exposure levels, long-term effects from bioaccumulation could pose risks .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3,3,4,4,4-heptafluorobutane-1,1-diol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of highly fluorinated diols typically involves stepwise fluorination or nucleophilic substitution. For analogous compounds (e.g., hexafluoro-1-butanol), fluorination via halogen exchange (e.g., using KF or AgF) under anhydrous conditions at 80–120°C is common . For diols, protecting groups (e.g., silyl ethers) may stabilize intermediates. Reaction monitoring via <sup>19</sup>F NMR and GC-MS is critical to track fluorination efficiency .

| Example Reaction Parameters |

|---|

| Reagent: AgF, KF, or SF4 |

| Solvent: DMF or THF (anhydrous) |

| Temperature: 80–120°C |

| Yield Optimization: Controlled addition of fluorinating agents to avoid side reactions |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation testing. Prepare buffered solutions (pH 1–14) and incubate the compound at 25–80°C. Monitor degradation via HPLC with UV/Vis detection (λ = 210–260 nm) and <sup>19</sup>F NMR to identify breakdown products (e.g., defluorination or esterification). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. What spectroscopic techniques are most effective for structural elucidation of fluorinated diols?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Assign fluorine environments (e.g., CF3 vs. CF2 groups) and hydroxyl proton coupling.

- IR Spectroscopy : Identify O–H stretches (broad ~3200 cm<sup>-1</sup>) and C–F vibrations (1100–1300 cm<sup>-1</sup>).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M–H]<sup>–</sup> and fragmentation patterns (e.g., loss of HF or H2O) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at adjacent carbons but introduces steric hindrance. Computational studies (DFT or MD simulations) can map charge distribution and transition states. Experimentally, compare reaction rates with non-fluorinated analogs using kinetic isotope effects or Hammett plots .

Q. What strategies mitigate phase separation or aggregation in fluorinated diol-based polymer systems?

- Methodological Answer :

- Co-solvent Systems : Use fluorophilic solvents (e.g., perfluorodecalin) mixed with hydrophilic solvents (e.g., DMSO).

- Copolymer Design : Introduce flexible spacers (e.g., PEG) or ionic groups to enhance solubility.

- Dynamic Light Scattering (DLS) : Monitor aggregation size under varying solvent polarities .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf) for fluorinated diols?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Standardize purity via elemental analysis and DSC. Recalculate ΔHf using bomb calorimetry under inert atmospheres and cross-validate with computational methods (e.g., G4MP2) .

| Key Data Validation Steps |

|---|

| 1. Purity ≥99% (HPLC/GC-MS) |

| 2. Calorimetry in N2 or Ar |

| 3. Compare with NIST ThermoML entries |

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use OECD 301/303 guidelines for biodegradability and hydrolysis studies. Employ LC-MS/MS to quantify degradation products (e.g., perfluorinated acids). Include controls for abiotic degradation (UV light, pH extremes) and biotic factors (microbial consortia). Factorial designs (e.g., 2<sup>k</sup> designs) test interactions between variables like temperature and microbial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.